molecular formula C18H21FN4O3S B2989675 2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105202-38-7

2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2989675
CAS No.: 1105202-38-7
M. Wt: 392.45
InChI Key: DLDKDRWQIINHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Novel Coordination Complexes : A study on pyrazole-acetamide derivatives, closely related to the compound , explored their use in synthesizing novel coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activities, as determined by various in vitro assays. This suggests potential applications in designing compounds with antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities : A series of related compounds demonstrated antimicrobial activities against a panel of bacterial strains, indicating the potential for these structures to be used in developing new antimicrobial agents (Sharma et al., 2004).
  • Antitumor Activities : Another study on substituted imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, structurally similar to the queried compound, highlighted their potential as peripheral benzodiazepine receptor ligands, with implications for studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Drug Design and Synthesis

  • Rational Drug Design : A compound designed through rational drug design as a tubulin polymerization inhibitor indicated strong antitumor efficiency, both in vitro and in vivo, suggesting similar potential applications for related compounds in cancer therapy (Wu et al., 2019).

Flavouring Agent Evaluation

  • Flavouring Agent Safety : The evaluation of a flavouring substance structurally akin to the compound , focusing on human health implications, indicated no safety concerns at estimated levels of dietary exposure. This showcases the broader applicability of similar compounds in food and beverage applications (Younes et al., 2018).

Properties

IUPAC Name

2-[3-[[2-(2-fluorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-7-20-16(24)8-23-18(12-10-27-11-14(12)22-23)21-17(25)9-26-15-6-4-3-5-13(15)19/h3-6H,2,7-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDKDRWQIINHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.